molecular formula C10H12FNO B1474634 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine CAS No. 1566683-93-9

2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine

Cat. No.: B1474634
CAS No.: 1566683-93-9
M. Wt: 181.21 g/mol
InChI Key: DBEUXVASFFURKW-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s benzofuran ring structure allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Additionally, the fluoroethanamine group can form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity and protein-protein interactions. Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound has been shown to influence gene expression by binding to transcription factors or altering the activity of enzymes involved in epigenetic modifications. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to alterations in metabolite levels and energy production. Additionally, this compound may affect the activity of enzymes involved in lipid metabolism, influencing the synthesis and degradation of fatty acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins may facilitate the intracellular distribution of this compound, influencing its localization and activity within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, the compound may be directed to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEUXVASFFURKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine
Reactant of Route 3
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine
Reactant of Route 4
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine
Reactant of Route 5
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine
Reactant of Route 6
2-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.